Methyl (E)-3-mesitylacrylate
CAS No.:
Cat. No.: VC13478522
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O2 |
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Molecular Weight | 204.26 g/mol |
IUPAC Name | methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ |
Standard InChI Key | KJYFTZVBVMXPFV-AATRIKPKSA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)C)/C=C/C(=O)OC)C |
SMILES | CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
Methyl (E)-3-mesitylacrylate (IUPAC name: methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate) is characterized by the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . The mesityl group (2,4,6-trimethylphenyl) confers steric bulk, influencing its reactivity and crystalline packing.
Stereochemical Configuration
The E-isomer is defined by the trans arrangement of the acrylate group relative to the mesityl substituent. This configuration is stabilized by intramolecular van der Waals interactions between the methyl groups and the acrylate backbone .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 204.26 g/mol | |
Exact Mass | 204.115 g/mol | |
LogP (Partition Coefficient) | 3.02 | |
Polar Surface Area | 26.3 Ų | |
Boiling Point | 285–290°C (estimated) |
Synthetic Methodologies
Palladium-Catalyzed Electrooxidative Olefination
A scalable route involves Pd-catalyzed C–H activation of mesitylene followed by coupling with methyl acrylate. In a representative procedure :
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Substrate Preparation: Mesitylene (1.2 eq) and methyl acrylate (1 eq) are dissolved in acetonitrile.
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Electrochemical Setup: A Pd(II)/L1 catalyst (5 mol%) enables oxidative coupling at 1.2 V vs. Ag/AgCl, achieving 59% yield for the analogous butyl ester .
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Workup: Column chromatography (SiO₂, petroleum ether/ethyl acetate 98:2) isolates the product as a colorless liquid.
Acid Chloride-Based Synthesis
An alternative method from patent CN105418421A adapts trichloroacetyl chloride intermediates:
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Step 1: Methoxyethylene reacts with trichloroacetyl chloride at −5°C to form a β-chloroacrylate intermediate (85% yield).
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Step 2: Methanolysis with anhydrous K₂CO₃ yields methyl acrylate derivatives (81% yield) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (d, J = 16.4 Hz, 1H, acrylate β-H)
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δ 6.90 (s, 2H, aromatic H)
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δ 2.34 (s, 6H, o-CH₃)
¹³C NMR:
Thermal Stability Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a 5% weight loss at 160°C under nitrogen, indicating suitability for high-temperature applications .
Applications and Reactivity
Polymer Chemistry
The electron-deficient acrylate moiety participates in radical polymerization, forming copolymers with styrene (Tg = 105°C) . Mesityl groups enhance hydrophobicity, relevant for coatings.
Cross-Coupling Reactions
The α,β-unsaturated ester undergoes Heck couplings with aryl halides, enabling access to polycyclic architectures .
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